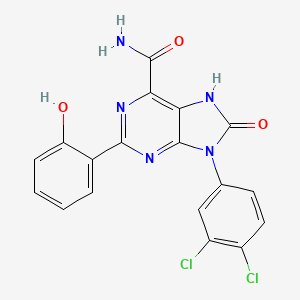
7-(diethylamino)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(diethylamino)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one” is a quinoline derivative. Quinolines are a class of organic compounds with a heterocyclic aromatic ring structure, which consists of a benzene ring fused to a pyridine ring . They are widely used in medicinal chemistry due to their diverse biological activities.
Chemical Reactions Analysis
Quinolines can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions for this compound would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of quinolines can be influenced by their structure. For example, quinolines are generally slightly soluble in water but readily soluble in most organic solvents .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Enantiomers
The enantiomers of a related fluoro-quinolinone compound were synthesized, contributing to heart failure treatment research (Morita et al., 1994).
Crystal Structure and Biological Prediction
The potential antimicrobial and antiviral properties of a similar quinolinone compound were studied, with its molecular and crystal structures defined and described (Vaksler et al., 2023).
Hirshfeld Surface Analysis
Research on a new benzylsulfanyl-quinazolin-4-one derivative included synthesis, crystal structure analysis, and Hirshfeld surface analysis, aiming at antibacterial applications (Geesi, 2020).
Biological and Medicinal Applications
Antibacterial Activity
A fluorinated quinoline-3-carboxylic acid derivative showed high broad-spectrum antibacterial activities against both gram-positive and gram-negative bacteria (Stefancich et al., 1985).
Serotonin Receptor Ligands
Piperazinyl derivatives of arylsulfonyl quinolinones were identified as having high binding affinities for the 5-HT(6) serotonin receptor, which could have implications in neurological research (Park et al., 2011).
Anticancer Activity
Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives were synthesized and evaluated for anticancer activity against various carcinoma cell lines, showing potential as novel anticancer agents (Bhatt et al., 2015).
Tyrosine Kinase Inhibitors
A series of quinoline derivatives were synthesized and found to be potent against c-Met and VEGFR2 tyrosine kinases, showing efficacy in vivo in human tumor xenograft models (Mannion et al., 2009).
Cytotoxicity Analysis for Cancer Therapy
A QSCR analysis of fluoroquinolone analogues focused on their cytotoxic effects on cancer cell lines, aiding in the design of anti-cancer drugs (Joon et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c1-4-23(5-2)18-12-17-15(11-16(18)21)20(24)19(13-22(17)3)27(25,26)14-9-7-6-8-10-14/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTLQTKCSCVSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[4-(2,3-dimethylphenyl)piperazino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2448141.png)


![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2448147.png)

![2-(4-Fluorophenyl)-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2448149.png)
![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B2448154.png)

![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2448156.png)
![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2448157.png)